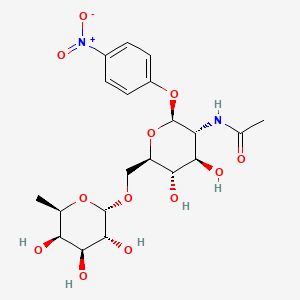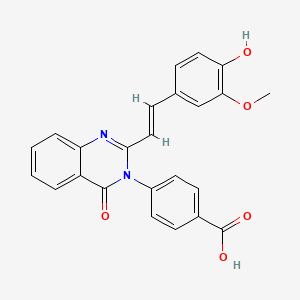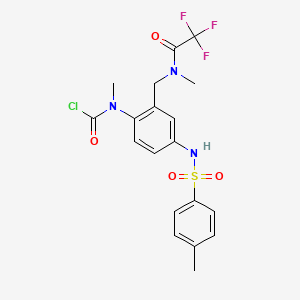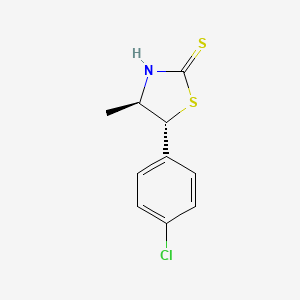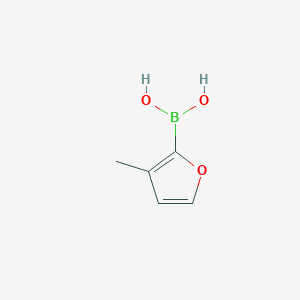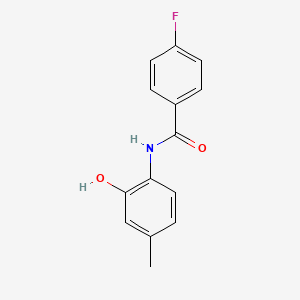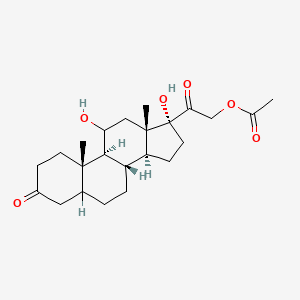
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is a steroidal compound with significant biochemical and pharmacological properties It is a derivative of pregnane, a type of steroid nucleus, and is known for its role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves a series of chemical reactions starting from phytosterols or other steroidal precursors. One efficient method includes the use of 9α-hydroxyandrostenedione as a key intermediate. The synthetic route typically involves:
Dehydration: of the 9α-hydroxy group to form a C9–C11 double bond.
Construction: of the pregnane side chain using a cyanohydrin version.
Addition: of a dihydroxyacetone motif by sequential iodination and acetoxylation.
Introduction: of the ring A C1–C2 double bond using a specific culture of Pimelobacter simplex.
Formation: of the ring D 16,17-double bond via dehydration of the 17α-hydroxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, employing advanced techniques in organic chemistry and microbiological transformations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and oxidized derivatives of the original compound. These products are often intermediates in the synthesis of more complex steroidal drugs.
Scientific Research Applications
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of corticosteroids and other steroidal compounds.
Biology: Studied for its role in cellular processes and as a model compound in steroid metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves its interaction with specific molecular targets and pathways:
GABA A Receptor Modulation: Acts as a positive allosteric modulator, enhancing the receptor’s response to GABA, leading to anesthetic and anxiolytic effects.
Pregnane X Receptor Activation: Binds to and activates this receptor, influencing the expression of genes involved in drug metabolism and transport.
Progesterone Receptor Interaction: Although it has weak affinity for the progesterone receptor, it can still exert some progestogenic effects
Comparison with Similar Compounds
Similar Compounds
5α-Pregnane-3,20-dione: A closely related compound with similar structural features but different biological activities.
5β-Dihydroprogesterone: Another related steroid with distinct pharmacological properties.
Allopregnanolone: A neurosteroid with potent effects on the central nervous system
Uniqueness
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is unique due to its specific functional groups and the resulting biological activities. Its ability to modulate multiple receptors and pathways makes it a valuable compound in both research and therapeutic contexts.
Properties
Molecular Formula |
C23H34O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14?,16-,17-,18?,20+,21-,22-,23-/m0/s1 |
InChI Key |
BWCPGWRDUCWIIR-SHANXAIFSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


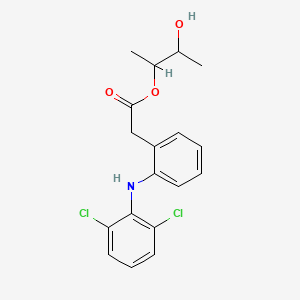
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
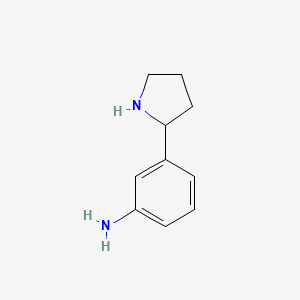
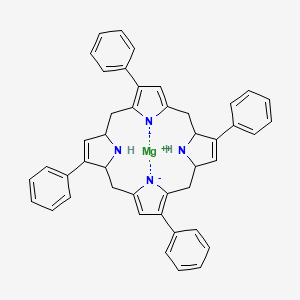
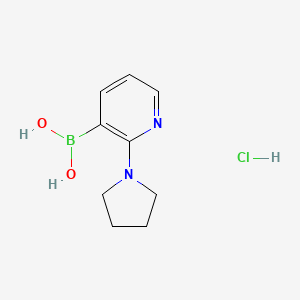
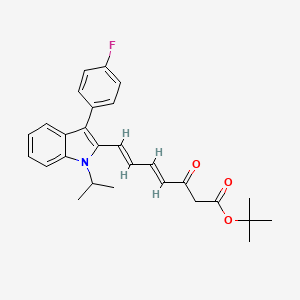
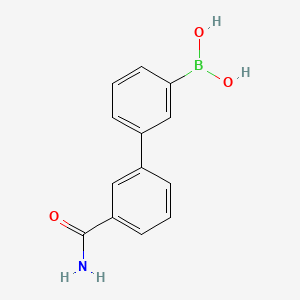
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
